4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group, a methylsulfonyl phenyl group, and an oxadiazole ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzoyl group: This step involves the acylation of the oxadiazole intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the methylsulfonyl phenyl group: This can be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a methylsulfonyl phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(3-methylsulfanylphenyl)benzamide
- 4-benzoyl-N-(4-methylphenyl)sulfonylbenzamide
Uniqueness
4-benzoyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts specific biological activities not found in similar compounds. The combination of the benzoyl, methylsulfonyl, and oxadiazole groups provides a distinct chemical structure that can interact with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-benzoyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-32(29,30)19-9-5-8-18(14-19)22-25-26-23(31-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBQGKHGCDNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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